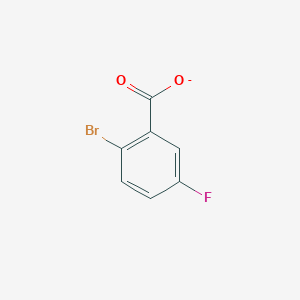

5-Fluoro-2-bromobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFO2- |

|---|---|

Molecular Weight |

218.00 g/mol |

IUPAC Name |

2-bromo-5-fluorobenzoate |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)/p-1 |

InChI Key |

OQBMJMJZMDBQSM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 5-Fluoro-2-Bromobenzoate

Executive Summary

Target Molecule: Methyl 5-fluoro-2-bromobenzoate (CAS: 6942-39-8) Primary Application: Key intermediate for fused heterocycles (quinazolines, indazoles) and kinase inhibitors via Suzuki-Miyaura cross-coupling.

This technical guide details the robust synthesis of methyl 5-fluoro-2-bromobenzoate. Unlike generic preparations, this protocol focuses on the acid chloride-mediated esterification of 2-bromo-5-fluorobenzoic acid as the primary industrial route due to its scalability, irreversibility, and high yield (>95%). A secondary "back-integration" route is provided for synthesizing the carboxylic acid precursor via the oxidation of 2-bromo-5-fluorotoluene, allowing researchers to synthesize the material from commodity chemicals if the acid is unavailable.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the ester bond. The presence of the bromine at the C2 position and fluorine at C5 creates a unique electronic environment. The electron-withdrawing fluorine increases the acidity of the benzoic acid, while the bulky bromine atom at the ortho position introduces steric strain that can hinder nucleophilic attack at the carbonyl carbon if standard Fischer esterification (equilibrium-based) conditions are not optimized.

Therefore, the strategy relies on activating the carboxyl group into a highly reactive acid chloride intermediate.

Retrosynthesis Diagram

Caption: Retrosynthetic tree illustrating the primary disconnection to the acid precursor and two potential upstream routes.

Part 2: Primary Synthesis Protocol (Esterification)

Method: Thionyl Chloride Mediated Methanolysis

This method is superior to standard Fischer esterification (H₂SO₄/MeOH) for ortho-substituted benzoic acids. The formation of the acid chloride intermediate overcomes steric hindrance from the C2-Bromine and drives the reaction to completion by releasing SO₂ gas, rendering the process irreversible.

Reaction Scheme:

Experimental Procedure

1. Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 | Limiting Reagent |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 - 3.0 | Activator / Solvent |

| Methanol (anhydrous) | 32.04 | Excess (Solvent) | Nucleophile |

| DMF (Dimethylformamide) | 73.09 | 0.05 (Cat.) | Catalyst |

2. Step-by-Step Protocol

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to neutralize HCl/SO₂), and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Dissolution: Charge the flask with 2-bromo-5-fluorobenzoic acid (1.0 equiv). Add anhydrous Methanol (10-15 volumes relative to acid mass).

-

Note: While SOCl₂ can be used neat, generating the acid chloride in situ in methanol is often safer for scale-up, provided the temperature is controlled. Alternatively, form the acid chloride first (neat SOCl₂ + cat. DMF), evaporate excess SOCl₂, and then add MeOH. The protocol below uses the in-situ generation method which is common for methyl esters.

-

-

Activation: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (3.0 equiv) dropwise via the addition funnel over 30 minutes.

-

Mechanistic Insight: The reaction is highly exothermic. Rapid addition causes methanol to boil and may lead to methyl ether byproduct formation.

-

-

Reaction: Once addition is complete, remove the ice bath. Heat the mixture to reflux (65°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The acid spot (

) should disappear, replaced by the ester spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove bulk Methanol and excess HCl.

-

Dissolve the residue in Ethyl Acetate (EtOAc).

-

Critical Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2x).

-

Why? This neutralizes residual HCl and removes any unreacted carboxylic acid, ensuring the product is acid-free.

-

-

Wash with Brine (1x). Dry over anhydrous

.

-

-

Purification: Filter and concentrate to yield the crude oil.

-

The product typically solidifies upon standing or cooling (MP: ~40-42°C).

-

If purity is <98%, recrystallize from minimal Hexane/EtOAc or perform a short silica plug filtration.

-

Process Flow Diagram

Caption: Workflow for the Thionyl Chloride mediated esterification.

Part 3: Precursor Synthesis (Back-Integration)

If 2-bromo-5-fluorobenzoic acid is unavailable, it can be synthesized via the oxidation of 2-bromo-5-fluorotoluene . This route is preferred over the bromination of 3-fluorobenzoic acid due to cleaner regioselectivity profiles.

Reaction:

Protocol:

-

Mixture: Suspend 2-bromo-5-fluorotoluene (1 equiv) in water (20 vol). Add Pyridine (2 vol) as a phase transfer catalyst/co-solvent.

-

Oxidation: Add KMnO₄ (2.5 equiv) portion-wise at 80-90°C.

-

Caution: Reaction is vigorous.[1] Add oxidant slowly to control foaming.

-

-

Filtration: Filter the hot mixture through Celite to remove

precipitate. Wash the pad with hot water. -

Acidification: The filtrate contains the potassium salt of the product. Cool to 0°C and acidify to pH 1 with conc. HCl.

-

Isolation: The white solid precipitate is 2-bromo-5-fluorobenzoic acid . Filter, wash with cold water, and dry. Yields are typically 75-85%.

Part 4: Critical Process Parameters & Safety

Regiochemistry Verification

Ensure the starting material is the correct isomer.

-

Target: 2-Bromo-5-fluorobenzoic acid.

-

Common Impurity: 2-Bromo-4-fluorobenzoic acid (arising from non-selective bromination routes).

-

QC Check:

H NMR is definitive. The proton at C6 (ortho to COOH, meta to F) appears as a doublet of doublets (

Safety Hazards

-

Thionyl Chloride: Reacts violently with water to release HCl and SO₂. Must be handled in a fume hood.

-

Methyl Iodide (Alternative Route): If using MeI/K₂CO₃ instead of SOCl₂/MeOH, be aware that MeI is a potent alkylating agent and suspected carcinogen. The SOCl₂ route is generally preferred for safety in scale-up.

-

Hydrofluoric Acid potential: While the C-F bond is stable under these esterification conditions, avoid extremely harsh Lewis acids (e.g.,

) at high temps which could theoretically compromise the fluoride.

References

-

Synthesis of Methyl 2-bromo-5-fluorobenzoate via TMS-Diazomethane. ChemicalBook Protocols. (2025). Link

-

Esterification of Halogenated Benzoic Acids. Common Organic Chemistry. Procedure for Acid to Ester using SOCl2/MeOH. Link

-

Oxidation of 2-Bromo-5-fluorotoluene. Thermo Scientific Chemicals. Product Application Notes for 2-Bromo-5-fluorotoluene. Link

-

Regioselectivity in Electrophilic Aromatic Bromination. National Institutes of Health (PMC). Analysis of directing effects in fluorinated aromatics. Link

-

Synthesis of 2-Bromo-5-fluorobenzoic acid. Sigma-Aldrich Product Sheet. CAS 394-28-5 Properties and Safety. Link

Sources

Technical Profile: 5-Fluoro-2-Bromobenzoate Scaffolds

The following technical guide details the physical properties, chemical reactivity, and experimental handling of 5-fluoro-2-bromobenzoate derivatives.

While "5-fluoro-2-bromobenzoate" strictly refers to the anionic form, this guide focuses on the two most commercially and synthetically relevant forms used in drug development: 2-Bromo-5-fluorobenzoic acid (the parent scaffold) and Methyl 2-bromo-5-fluorobenzoate (the primary synthetic intermediate).

Executive Summary

The 5-fluoro-2-bromobenzoate scaffold is a high-value halogenated building block in medicinal chemistry. It is characterized by three distinct functional handles: a sterically hindered bromine at the ortho position (C2), a fluorine atom at the meta position (C5), and a carboxylate/ester moiety at C1.

This specific substitution pattern allows for orthogonal functionalization. The C2-Br bond serves as a site for palladium-catalyzed cross-coupling (building biaryl cores), while the C5-F atom modulates metabolic stability and lipophilicity without introducing significant steric bulk. The ester functionality allows for downstream cyclization or amide coupling.

Chemical Identity & Structural Analysis[1]

| Property | Methyl Ester Derivative | Parent Acid |

| Chemical Name | Methyl 2-bromo-5-fluorobenzoate | 2-Bromo-5-fluorobenzoic acid |

| CAS Number | 6942-39-8 | 394-28-5 |

| Molecular Formula | ||

| Molecular Weight | 233.03 g/mol | 219.01 g/mol |

| SMILES | COC(=O)C1=C(Br)C=CC(F)=C1 | OC(=O)C1=C(Br)C=CC(F)=C1 |

| Structure | Ortho-bromo, meta-fluoro ester | Ortho-bromo, meta-fluoro acid |

Structural Conformation

The steric bulk of the bromine atom at the C2 position forces the carboxylate/ester group out of planarity with the benzene ring. This "ortho-effect" significantly influences reactivity:

-

Reduced Electrophilicity: The carbonyl carbon is less accessible to nucleophiles compared to non-hindered benzoates.

-

Coupling Challenges: Suzuki or Buchwald couplings at C2 require specialized ligands (e.g., S-Phos, X-Phos) to overcome steric crowding.

Physical & Thermodynamic Properties[2][3]

The following data aggregates experimental values and high-confidence predictive models for the Methyl Ester (liquid) and Acid (solid).

Table 1: Physical Constants

| Property | Methyl 2-bromo-5-fluorobenzoate | 2-Bromo-5-fluorobenzoic Acid |

| Physical State (20°C) | Clear, colorless to pale yellow liquid | White to cream crystalline powder |

| Melting Point | N/A (Liquid at RT) | 153 – 159 °C |

| Boiling Point | ~247.5 °C (at 760 mmHg) | Decomposes / Sublimes |

| Density | 1.577 g/cm³ | ~1.79 g/cm³ (Solid) |

| Refractive Index ( | 1.531 | N/A |

| Flash Point | ~103.5 °C | N/A |

| Solubility (Water) | Negligible (<0.1 mg/mL) | Slightly soluble (Acidic pH) |

| Solubility (Organics) | Soluble in DCM, EtOAc, MeOH, DMSO | Soluble in DMSO, MeOH, Ethanol |

| LogP (Octanol/Water) | 2.37 (Lipophilic) | 1.89 (pH dependent) |

Spectroscopic Characterization

Accurate identification requires analysis of the specific splitting patterns caused by the Fluorine-Proton coupling (

Predicted H NMR Profile (Methyl Ester in )

-

3.92 ppm (3H, s): Methyl ester protons (

-

7.10 – 7.20 ppm (1H, m): Proton at C4 (Para to ester). Shows splitting by adjacent H3 and ortho F (

-

7.55 ppm (1H, dd): Proton at C6 (Ortho to ester, Ortho to F). Deshielded by the carbonyl. Shows coupling to F (

-

7.65 ppm (1H, dd): Proton at C3 (Ortho to Br). Deshielded by Bromine. Shows ortho coupling to H4 (

F NMR

- -110 to -115 ppm: Single peak (multiplet due to H-coupling if proton-coupled).

Synthetic Utility & Reactivity[6][7]

The chemical behavior of 5-fluoro-2-bromobenzoate is defined by the competition between the labile ester and the reactive C-Br bond.

Reactivity Visualization

The following diagram illustrates the divergent reaction pathways available for this scaffold.

Figure 1: Divergent reactivity profile. The C2-Br bond is the primary handle for carbon-carbon bond formation, while the ester allows for solubility and protection.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-5-fluorobenzoate

Objective: Conversion of the acid to the methyl ester using mild conditions to avoid defluorination.

Reagents:

-

2-Bromo-5-fluorobenzoic acid (1.0 equiv)

-

Potassium Carbonate (

, 2.0 equiv)[1][2] -

Methyl Iodide (MeI, 1.5 equiv)

-

Solvent: DMF (Dimethylformamide)

Procedure:

-

Dissolution: Dissolve 2-bromo-5-fluorobenzoic acid (10 g, 45.6 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (

). -

Base Addition: Add

(12.6 g, 91.2 mmol) in a single portion. Stir for 15 minutes at room temperature. -

Alkylation: Cool the suspension to 0°C. Add Methyl Iodide (4.3 mL, 68.4 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3]

-

Workup: Pour the reaction mixture into ice-cold water (300 mL). Extract with Ethyl Acetate (

mL). -

Purification: Wash the combined organics with brine, dry over

, and concentrate in vacuo. -

Yield: Expect a pale yellow oil (~95-98% yield). No column chromatography is usually required if reagents are pure.

Protocol B: Suzuki-Miyaura Coupling (Sterically Hindered)

Objective: Coupling an aryl boronic acid to the sterically hindered C2 position.

Reagents:

-

Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)[4]

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1)[2]

Procedure:

-

Degassing: Charge a reaction vial with the benzoate ester (1.0 mmol), boronic acid (1.5 mmol),

(3.0 mmol), and Pd catalyst. Seal and purge with Argon for 5 minutes. -

Solvent Addition: Add degassed Dioxane/Water mixture (5 mL) via syringe.

-

Heating: Heat the block to 90–100°C for 12 hours. The elevated temperature is necessary to overcome the ortho-bromo steric hindrance.

-

Workup: Filter through a celite pad, dilute with EtOAc, and wash with water.

-

Purification: Flash column chromatography (Silica gel).

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Skin/Eye Irritation: Category 2 (Irritant).

Handling Precautions:

-

Inhalation: The methyl ester has a low vapor pressure but can form aerosols. Use in a fume hood.

-

Skin Contact: Fluorinated aromatics can be absorbed through the skin. Wear nitrile gloves (minimum thickness 0.11 mm).

-

Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong oxidizing agents and strong bases (to prevent hydrolysis).

References

-

Thermo Scientific Chemicals. (2024). 2-Bromo-5-fluorobenzoic acid, 98% Specification Sheet. Retrieved from

-

Sigma-Aldrich. (2024). Methyl 2-bromo-5-fluorobenzoate Product Data & Safety Sheet (CAS 6942-39-8). Retrieved from

-

ChemicalBook. (2025). Methyl 2-bromo-5-fluorobenzoate Properties and Synthesis. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Protocol B).

-

BenchChem. (2025). Suzuki Coupling Protocols for Ortho-Substituted Benzoates. Retrieved from

Sources

5-Fluoro-2-Bromobenzoate: Strategic Scaffold in Drug Discovery

This technical guide provides an in-depth analysis of 5-fluoro-2-bromobenzoate , formally addressed through its parent acid 2-bromo-5-fluorobenzoic acid and its ester derivatives. These scaffolds are critical building blocks in medicinal chemistry, particularly for the synthesis of biaryl systems and pharmacophores requiring metabolic stability via fluorination.

Executive Summary

The 5-fluoro-2-bromobenzoate scaffold represents a "privileged structure" in modern drug development.[1] Its utility stems from the orthogonal reactivity of its substituents: the 2-bromo group serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the carboxylate allows for amide/ester formation, and the 5-fluoro substituent modulates lipophilicity and blocks metabolic oxidation at the para-position relative to the biaryl axis. This guide details the structural properties, industrial synthesis, and synthetic applications of this moiety.[1][2][3]

Chemical Identity & Physicochemical Properties

Nomenclature and Identification

The term "5-fluoro-2-bromobenzoate" loosely refers to the salt or ester forms. The parent active building block is the free acid. It is crucial to distinguish this isomer from its regioisomer, 5-bromo-2-fluorobenzoic acid, which has significantly different electronic properties.

| Attribute | Parent Acid | Methyl Ester |

| IUPAC Name | 2-Bromo-5-fluorobenzoic acid | Methyl 2-bromo-5-fluorobenzoate |

| CAS Number | 394-28-5 | 6942-39-8 |

| Molecular Formula | C₇H₄BrFO₂ | C₈H₆BrFO₂ |

| Molecular Weight | 219.01 g/mol | 233.03 g/mol |

| Appearance | White to off-white crystalline powder | Colorless to light yellow liquid/oil |

| Melting Point | 154–158 °C | N/A (Liquid at RT) |

| Boiling Point | ~296 °C (Predicted) | 247.5 °C (at 760 mmHg) |

| SMILES | OC(=O)C1=C(Br)C=CC(F)=C1 | COC(=O)C1=C(Br)C=CC(F)=C1 |

Structural Analysis

-

Electronic Environment: The carboxylic acid at C1 is an electron-withdrawing group (EWG). The bromine at C2 provides steric bulk (ortho-effect) which can twist the carboxylate out of planarity, influencing solubility and reactivity.

-

Fluorine Effect: The fluorine at C5 exerts a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M). In this position (meta to the carboxyl, para to the bromine), it deactivates the ring towards electrophilic attack but activates the C2-Br bond for oxidative addition in palladium-catalyzed cycles.

Synthesis & Manufacturing Routes

The industrial preparation of 2-bromo-5-fluorobenzoic acid does not typically proceed via direct bromination of 3-fluorobenzoic acid due to poor regioselectivity. Instead, a functional group interconversion (FGI) strategy starting from 3-fluorobenzotrifluoride is the standard high-purity route.

The Benzotrifluoride Route (Industrial Standard)

This pathway ensures the correct regiochemistry by leveraging the directing effects of the trifluoromethyl group before hydrolysis.

-

Nitration: 3-Fluorobenzotrifluoride is nitrated. The strong meta-directing effect of CF₃ and ortho/para-directing effect of F synergize to place the nitro group at position 6 (para to F, ortho to CF₃).

-

Reduction: The nitro group is reduced to an amine (aniline derivative) using catalytic hydrogenation (Raney Ni or Pd/C).

-

Sandmeyer Reaction: The amine is converted to a diazonium salt and displaced by bromide (CuBr/HBr).

-

Hydrolysis: The trifluoromethyl group is hydrolyzed to the carboxylic acid using strong acid (H₂SO₄) at elevated temperatures.

Synthesis Workflow Diagram

Figure 1: Step-wise industrial synthesis of 2-bromo-5-fluorobenzoic acid ensuring regiospecificity.

Reactivity & Synthetic Utility[3]

The 5-fluoro-2-bromobenzoate scaffold is a "bifunctional" intermediate. Its value lies in the ability to selectively functionalize the C1-Carboxyl and C2-Bromo sites.

C2-Bromine: Cross-Coupling Reactions

The C2-Br bond is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent carboxyl group and the inductive effect of the C5-Fluorine.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl-2-carboxylates.

-

Buchwald-Hartwig Amination: Allows introduction of amines at the C2 position, often used to synthesize quinazolinone cores.

C1-Carboxyl: Amide/Ester Formation

Standard coupling reagents (HATU, EDC/HOBt) convert the acid to amides.

-

Protocol Note: Due to the steric bulk of the ortho-bromine, activation times may need to be extended compared to unsubstituted benzoic acid. Acid chlorides (generated via SOCl₂ or Oxalyl Chloride) are often preferred for difficult couplings.

Experimental Protocol: Methyl Esterification

To convert the acid (394-28-5) to the methyl ester (6942-39-8) for purification or protection.

-

Dissolution: Dissolve 10.0 g (45.6 mmol) of 2-bromo-5-fluorobenzoic acid in 100 mL of anhydrous Methanol.

-

Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise at 0°C.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Yield: Dry over MgSO₄ and concentrate to yield ~9.8 g (93%) of Methyl 2-bromo-5-fluorobenzoate as a clear oil.

Applications in Drug Discovery

Metabolic Blocking

The 5-fluoro substituent is strategically placed to block metabolic degradation. In a biaryl drug molecule derived from this scaffold, the C5 position corresponds to the meta position of the original phenyl ring (relative to the biaryl bond). Fluorination here prevents cytochrome P450-mediated hydroxylation, extending the half-life (

Case Study: P-glycoprotein Inhibitors

This scaffold is a key intermediate in the synthesis of Elacridar derivatives. Elacridar is a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

-

Mechanism: The 2-bromo group is coupled with an aniline or aryl moiety, while the carboxyl group forms the core acridone/carboxamide backbone.

-

Citation: Radiosynthesis of [¹⁸F]fluoroelacridar utilizes 2-bromo-5-fluorobenzoic acid as the starting material to introduce the fluorine label for PET imaging of multidrug resistance [1].

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Handle in a fume hood. The methyl ester is volatile and should not be inhaled.

-

Storage: Store at room temperature in a dry, sealed container. Moisture sensitive (carboxylic acid can form hydrates; acid chlorides are hydrolytically unstable).

References

-

Dörner, B., et al. (2009). "Radiosynthesis and in vivo evaluation of 1-[18F]fluoroelacridar as a positron emission tomography tracer for P-glycoprotein and breast cancer resistance protein." Bioorganic & Medicinal Chemistry, 17(13), 4611-4621.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2778181, 2-Bromo-5-fluorobenzoic acid." PubChem.

-

Sigma-Aldrich. (2024). "2-Bromo-5-fluorobenzoic acid Product Specification & MSDS." Merck KGaA.

-

Google Patents. (2014). "WO2014071545A1: Preparation method for 2-bromo-3-fluorobenzoic acid (Analogous Route Methodology)." Google Patents.

Sources

Reactivity and Stability Profile of 5-Fluoro-2-bromobenzoates: A Technical Guide for Advanced API Synthesis

Executive Summary

In the landscape of modern drug development and agrochemical formulation, 5-fluoro-2-bromobenzoate (and its corresponding free acid) serves as a highly versatile, orthogonally reactive building block[1]. The unique spatial arrangement of its functional groups—a carboxylate/ester at C1, a bromine at C2, and a fluorine at C5—creates a highly predictable reactivity gradient. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing how to exploit the activated C-Br bond while preserving the stable C-F bond, supported by self-validating experimental protocols.

Electronic Topography & Physicochemical Profile

The reactivity of 5-fluoro-2-bromobenzoate is dictated by the competing inductive and resonance effects of its substituents. The ester group (-COOMe or -COOEt) is a strong electron-withdrawing group (EWG) that lowers the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This electronic depletion is most pronounced at the ortho and para positions.

Because the bromine atom is situated ortho to the ester (C2), the C-Br bond is highly activated toward oxidative addition by low-valent transition metals. Conversely, the fluorine atom at C5 is meta to the ester. This prevents the ester from stabilizing the intermediate Meisenheimer complex during nucleophilic attack, rendering the C-F bond exceptionally stable against Nucleophilic Aromatic Substitution (SNAr).

Table 1: Quantitative Physicochemical Data

| Property | Value (Methyl Ester) | Value (Free Acid) | Causality / Impact on Handling |

| Molecular Weight | 233.03 g/mol [2] | 219.01 g/mol [3] | Standard low-molecular-weight API building block. |

| Physical State | Colorless to light yellow liquid[4] | White to cream powder[5] | Liquid ester requires inert atmosphere to prevent oxidative discoloration; acid is bench-stable. |

| Melting Point | N/A (Liquid at RT) | 154–157 °C[3] | Acid can be purified via recrystallization; ester requires vacuum distillation. |

| Predicted LogP | ~2.5 | ~1.9 | High lipophilicity of the ester ensures excellent solubility in ethereal (THF, MTBE) and chlorinated solvents. |

Chemoselectivity: The Ortho-Bromo vs. Meta-Fluoro Dichotomy

Understanding the chemoselectivity of this scaffold is critical for designing multi-step synthetic routes. The logic tree below illustrates the divergent pathways available when subjecting the molecule to different reaction conditions.

Figure 1: Chemoselectivity logic tree for 5-fluoro-2-bromobenzoate functionalization.

Transition-Metal Catalysis: Manipulating the C-Br Bond

The primary utility of 5-fluoro-2-bromobenzoate lies in its capacity for palladium-catalyzed cross-coupling. The ortho-ester group accelerates the rate-determining oxidative addition step by withdrawing electron density from the C-Br bond.

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C2 position.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling

Objective: Synthesis of methyl 5-fluoro-2-(p-tolyl)benzoate. Causality & Design: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for rapid reductive elimination. Potassium carbonate (K₂CO₃) is selected as the base; it is strong enough to activate the boronic acid but mild enough to prevent the hydrolysis of the methyl ester.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine methyl 5-fluoro-2-bromobenzoate (1.0 equiv), p-tolylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

-

Activation: Add K₂CO₃ (2.0 equiv) and heat the mixture to 80 °C under an argon atmosphere for 4 hours.

-

Self-Validation (In-Process Control): Analyze an aliquot via GC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 232/234 due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is definitively confirmed when this doublet collapses into a single molecular ion peak corresponding to the biaryl product, proving complete C-Br cleavage.

Kinetically Controlled Halogen-Metal Exchange

While cross-coupling is robust, generating a nucleophilic aryl species is sometimes required. Standard organolithium reagents (like n-BuLi) will indiscriminately attack the ester group via nucleophilic acyl substitution. To bypass this, we employ a kinetically controlled halogen-metal exchange using a "Turbo-Grignard" reagent.

Figure 3: Workflow for low-temperature halogen-metal exchange and validation.

Protocol 2: Turbo-Grignard Metalation

Objective: Generation of the 2-(chloromagnesium)-5-fluorobenzoate intermediate. Causality & Design: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its effective basicity and nucleophilicity. By operating at strictly -40 °C, the activation energy required for the halogen-metal exchange is met, while the barrier for ester attack remains insurmountable (kinetic control).

Step-by-Step Methodology:

-

Cooling: Dissolve methyl 5-fluoro-2-bromobenzoate in anhydrous THF (0.2 M) and cool to -40 °C under argon.

-

Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Stir for 1 hour at -40 °C.

-

Electrophilic Trapping: Introduce the desired electrophile (e.g., anhydrous DMF to generate the corresponding benzaldehyde).

-

Self-Validation: Prior to adding the main electrophile, extract a 0.5 mL aliquot and quench it immediately with D₂O. GC-MS analysis must show >95% deuterium incorporation at C2 (mass shift to the deuterated monomer), validating that the Grignard species was successfully formed without ester degradation.

Thermodynamic Stability Matrix

Understanding the degradation pathways of 5-fluoro-2-bromobenzoate is essential for long-term storage and reaction planning. The steric bulk of the ortho-bromine provides a minor degree of kinetic shielding to the ester, but it remains susceptible to harsh conditions.

Table 2: Stability Matrix Under Stress Conditions

| Condition | C-Br Bond Integrity | C-F Bond Integrity | Ester Group Integrity |

| Aqueous Base (NaOH, RT) | Stable | Stable | Rapid hydrolysis to 5-fluoro-2-bromobenzoic acid. |

| Aqueous Acid (HCl, Reflux) | Stable | Stable | Slow, reversible hydrolysis to the free acid. |

| Aliphatic Amines (100 °C) | Stable (Without Pd) | Highly Stable | Susceptible to amidation (formation of benzamides). |

| Thermal Stress (150 °C) | Stable | Stable | Stable (No decarboxylation observed). |

References

- Thermo Fisher Scientific.2-Bromo-5-fluorobenzoic acid, 98+%.

- Chem-Impex International.Ácido 2-bromo-5-fluorobenzoico.

- MilliporeSigma (Sigma-Aldrich).2-Bromo-5-fluorobenzoic acid 96% (CAS 394-28-5).

- TCI Chemicals.Methyl 2-Bromo-5-fluorobenzoate (CAS 6942-39-8).

- ChemScene.Methyl 2-bromo-5-fluorobenzoate Properties and Specifications.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-溴-5-氟苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 2-Bromo-5-fluorobenzoate | 6942-39-8 | TCI AMERICA [tcichemicals.com]

- 5. 2-Bromo-5-fluorobenzoic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Solubility Profile & Solvent Selection Guide: 5-Fluoro-2-Bromobenzoate Derivatives

This technical guide provides an in-depth analysis of the solubility profile for 5-fluoro-2-bromobenzoate , specifically distinguishing between its two primary organic-soluble forms: the Acid (2-bromo-5-fluorobenzoic acid) and the Ester (typically Methyl or Ethyl 5-fluoro-2-bromobenzoate).

Executive Summary

5-Fluoro-2-bromobenzoate derivatives serve as critical electrophilic scaffolds in medicinal chemistry, particularly for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (

This guide addresses the physicochemical dichotomy between the Acid form (CAS 394-28-5), which relies on hydrogen-bond donation for solvation, and the Ester form (e.g., Methyl ester, CAS 6942-39-8), which is lipophilic and governed by van der Waals forces.

Key Takeaway:

-

For Reaction: Use Polar Aprotic solvents (DMF, DMSO) for nucleophilic attacks; use Non-polar/Moderately Polar (Toluene, THF) for metal-catalyzed couplings.

-

For Purification: The Ester is highly soluble in chlorinated solvents (DCM) and esters (EtOAc), while the Acid requires protic solvents (Alcohols) or basic aqueous systems for dissolution.

Physicochemical Characterization

Understanding the molecular drivers of solubility is essential for predicting behavior in novel solvent systems.

| Property | Acid Form (2-Bromo-5-fluorobenzoic acid) | Ester Form (Methyl 2-bromo-5-fluorobenzoate) |

| CAS Number | 394-28-5 | 6942-39-8 |

| Molecular Weight | 219.01 g/mol | 233.03 g/mol |

| Physical State | White Crystalline Solid | Low-melting Solid or Yellow Oil |

| Melting Point | 154–157 °C | ~40–45 °C (often oil at RT if impure) |

| LogP (Predicted) | ~2.51 | ~3.10 |

| Solubility Driver | H-Bond Donor (COOH) + Dipole | Dipole-Dipole + Dispersion (Br/F) |

| pKa | ~2.5 (Strongly acidic due to ortho-Br) | N/A |

Mechanistic Insight: The "Ortho-Effect"

The bromine atom at the ortho position creates significant steric bulk, twisting the carboxylate group out of planarity with the benzene ring.

-

Impact on Solubility: This reduces crystal lattice energy compared to non-substituted benzoates, enhancing solubility in organic solvents like DCM and THF.

-

Impact on Extraction: The high acidity (low pKa) means the acid form extracts into basic aqueous layers (pH > 8) with extreme efficiency, allowing for easy separation from non-acidic impurities.

Solubility Landscape by Solvent Class

The following data aggregates empirical observations from synthetic protocols and predictive Hansen Solubility Parameter (HSP) modeling.

A. Polar Aprotic Solvents (DMSO, DMF, DMAc, NMP)

-

Solubility: Excellent (>100 mg/mL) for both Acid and Ester.

-

Application: Ideal for

reactions where the fluoride is displaced. The high dielectric constant stabilizes the Meisenheimer complex intermediate. -

Warning: Difficult to remove post-reaction. Avoid using these for simple extractions; use them only as reaction media.

B. Chlorinated Solvents (DCM, Chloroform, DCE)

-

Ester: High Solubility. DCM is the standard solvent for loading the ester onto silica gel columns.

-

Acid: Moderate to Good. Unlike many benzoic acids, the lipophilic halogens (Br, F) make this acid reasonably soluble in DCM, though it may require slight warming or addition of a co-solvent (MeOH) for high concentrations.

C. Ethers (THF, 2-MeTHF, Diethyl Ether, MTBE)

-

Solubility: Good. THF is the solvent of choice for Grignard formation or reduction reactions (e.g., reducing the ester to the benzyl alcohol).

-

Protocol Note: For crystallization, MTBE is preferred over THF because the compound is less soluble in MTBE, allowing for controlled precipitation when cooled.

D. Alcohols (Methanol, Ethanol, IPA)

-

Acid: High Solubility. Forms strong hydrogen bonds. Methanol is the standard solvent for esterification (with

). -

Ester: Moderate Solubility. Soluble at room temperature but often crystallizes out at -20°C. This temperature dependence makes alcohols excellent candidates for recrystallizing the ester.

E. Hydrocarbons (Hexanes, Heptane, Toluene)[5]

-

Ester: Soluble in Toluene; Moderate in Hexanes. Often used as the mobile phase (Hexane/EtOAc) in chromatography.

-

Acid: Poor Solubility. The acid will essentially not dissolve in Hexanes. This insolubility is exploited to precipitate the acid from Toluene/THF mixtures.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this self-validating protocol to determine precise solubility limits for your specific batch.

-

Preparation: Weigh 100 mg of 5-fluoro-2-bromobenzoate into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble. Calculate

. -

Turbid/Solid Persists: Continue addition.

-

-

Validation: If solution is clear, cool to 0°C. If precipitate forms, the system is suitable for recrystallization.

Protocol B: Purification via Solvent Switching (Acid-Base Extraction)

Best for purifying the Acid form from non-acidic byproducts.

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

-

Extraction: Wash organic layer with sat.

(aq) .-

Mechanism:[1] The acid converts to the water-soluble sodium salt (

). Impurities remain in EtOAc.

-

-

Separation: Discard the organic layer.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 1–2.

-

Observation: The 5-fluoro-2-bromobenzoic acid will precipitate as a white solid.[1]

-

-

Recovery: Filter the solid or re-extract into DCM for maximum recovery.

Decision Frameworks (Visualized)

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended chemical transformation.

Caption: Decision tree for selecting reaction solvents based on the specific derivative and reaction type.

Diagram 2: Purification Workflow (Crystallization)

Optimized for the Ester form, utilizing its temperature-dependent solubility in alcohols.

Caption: Recrystallization workflow for the methyl ester using a Methanol thermal gradient.

References

-

ChemicalBook. (2025).[2] 2-Bromo-5-fluorobenzoic acid Properties and Solubility Data. Retrieved from

-

Sigma-Aldrich. (2025). Methyl 5-bromo-2-fluorobenzoate Product Specification and Safety Data. Retrieved from

-

BenchChem. (2025).[3] Synthesis and Troubleshooting of Fluorinated Benzoate Derivatives. Retrieved from

-

Cheméo. (2025). Physical Properties of Methyl 2-bromo-5-fluorobenzoate. Retrieved from

-

European Patent Office. (2024). Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid and Derivatives. Retrieved from

Sources

Orthogonal Functionalization of 5-Fluoro-2-Bromobenzoates: A Strategic Building Block in Pharmaceutical Synthesis

Executive Summary

In modern organic synthesis and drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multifunctional building blocks. Among these, 5-fluoro-2-bromobenzoic acid and its ester derivatives (such as methyl 2-bromo-5-fluorobenzoate) have emerged as highly privileged scaffolds[1]. This whitepaper provides an in-depth technical analysis of this building block, detailing the causality behind its reactivity, step-by-step synthetic methodologies, and its critical role in the development of complex therapeutics, including orexin receptor modulators and menin-MLL inhibitors[2][3].

Structural Rationale & Reactivity Profile

The utility of 5-fluoro-2-bromobenzoate stems from the orthogonal reactivity of its three distinct functional groups. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a programmable matrix for sequential functionalization:

-

C5 - Fluorine Substitution : The introduction of fluorine significantly alters the physicochemical properties of the resulting pharmacophore. Fluorine's high electronegativity and small van der Waals radius allow it to mimic hydrogen while blocking metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C5 position. Furthermore, it modulates the lipophilicity of the molecule, directly enhancing bioavailability and cellular permeability[4][5].

-

C2 - Bromine Atom : The aryl bromide serves as a highly active electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and carbonylative couplings). The oxidative addition of palladium into the C-Br bond is facile, allowing for the rapid construction of biaryl systems[6].

-

C1 - Carboxylate/Ester Group : The ester or acid moiety acts as a directing group, an anchoring point for amidation, or an electrophilic center for Grignard additions to form tertiary alcohols[3][7].

Fig 1. Orthogonal reactivity profile of 5-fluoro-2-bromobenzoate derivatives.

Validated Experimental Workflows

To utilize this building block effectively, researchers must execute precise chemical transformations. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol A: Synthesis of Methyl 2-Bromo-5-Fluorobenzoate

Before deploying the scaffold in base-sensitive cross-coupling reactions, the free carboxylic acid must be protected.

Causality & Logic : While Fischer esterification is common, the use of trimethylsilyldiazomethane (TMSCHN₂) is vastly superior for lab-scale precision. It avoids harsh acidic conditions that can lead to side reactions and provides a built-in visual indicator for reaction completion[8].

Step-by-Step Methodology :

-

Preparation : Dissolve 2-bromo-5-fluorobenzoic acid (1.0 equiv) in anhydrous methanol at 0 °C under an inert nitrogen atmosphere. Causality: Methanol acts as both the solvent and the nucleophile, while 0 °C suppresses the thermal decomposition of the diazo species.

-

Reagent Addition : Slowly add a 2.0 M ether solution of trimethylsilyldiazomethane dropwise. Causality: Slow addition controls the exothermic evolution of nitrogen gas, preventing pressure buildup and solvent bumping.

-

Visual Validation : Continue the dropwise addition until the reaction solution takes on a persistent yellow color. Causality: The persistent yellow color acts as a self-validating endpoint, indicating that all the carboxylic acid has been consumed and a slight excess of TMSCHN₂ is present.

-

Quenching : Add glacial acetic acid dropwise until the yellow color completely fades. Causality: Acetic acid safely protonates and destroys the excess diazo reagent, preventing downstream toxicity or purification issues.

-

Isolation : Remove the solvent via reduced pressure distillation. Pass the residue through a short silica gel plug eluting with dichloromethane to yield methyl 2-bromo-5-fluorobenzoate as a pure yellow oil (typically ~98% yield)[8].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C2-bromine is primed for the synthesis of complex biaryl target motifs, such as those required for orexin receptor modulators[2].

Causality & Logic : Biphasic solvent systems (e.g., Dimethoxyethane/Water) are critical here. The organic phase solvates the aryl bromide and the palladium catalyst, while the aqueous phase dissolves the inorganic base, which is required to activate the boronic acid into a reactive boronate complex[2].

Step-by-Step Methodology :

-

Assembly : In a Schlenk flask, combine methyl 2-bromo-5-fluorobenzoate (1.0 equiv) and the target boronic acid (e.g., 1H-pyrazol-5-ylboronic acid, 1.1 equiv).

-

Solvation : Dissolve the mixture in dimethoxyethane (DME) and add a 2.0 M aqueous solution of NaHCO₃ (2.0 equiv).

-

Degassing (Critical Step) : Purge the biphasic mixture with bubbling N₂ for at least 5 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough degassing ensures catalyst longevity and high turnover numbers.

-

Catalyst Addition : Quickly add Pd(PPh₃)₄ (5 mol%) under positive N₂ flow, seal the vessel, and heat to 80 °C for 12 hours.

-

Workup : Cool to room temperature, partition between ethyl acetate and water, extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography[2].

Fig 2. Standard workflow for Pd-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoates.

Pharmaceutical Applications & Quantitative Data

The strategic functionalization of 5-fluoro-2-bromobenzoates has led to breakthroughs in several therapeutic areas. For instance, in the development of Menin-MLL inhibitors (used for treating acute leukemias), the ester group of methyl 2-bromo-5-fluorobenzoate is subjected to Grignard addition (using MeMgBr) to form a tertiary alcohol, while the bromine is later utilized to couple with complex pyrimidine scaffolds[3].

Similarly, in the synthesis of Orexin Receptor Modulators for insomnia treatment, the building block is coupled with pyrazole derivatives to form the core pharmacophore[2]. Furthermore, advanced carbonylative Suzuki-Miyaura couplings allow the insertion of carbon monoxide to yield 2-aroylbenzoate derivatives, which are vital precursors for biologically active heterocycles[6].

Quantitative Performance Summary

The table below summarizes the diverse synthetic transformations and their typical outcomes when utilizing 5-fluoro-2-bromobenzoate derivatives:

| Reaction Type | Reagents / Catalyst System | Target Motif / Intermediate | Yield / Outcome | Ref |

| Esterification | TMSCHN₂, MeOH, 0 °C | Methyl 2-bromo-5-fluorobenzoate | 98% (Yellow Oil) | [8] |

| Suzuki Coupling | (1H-pyrazol-5-yl)boronic acid, Pd(PPh₃)₄, NaHCO₃ | Biaryl Pyrazole Intermediate | High Conversion | [2] |

| Carbonylative Suzuki | (4-methoxyphenyl)boronic acid, Pd(dba)₂, CO | Methyl 5-fluoro-2-(4-methoxybenzoyl)benzoate | 72% | [6] |

| Butyraldehyde, Pd catalyst, Base, 100 °C | 4-alkylated isocoumarins | Verified via HRMS | [9] | |

| Grignard Addition | MeMgBr (3.0 M in Et₂O), THF, 0 °C to RT | Tertiary Alcohol Derivative | High Conversion | [3] |

Conclusion

The 5-fluoro-2-bromobenzoate scaffold is a masterclass in synthetic efficiency. By offering three orthogonally reactive sites, it allows medicinal chemists to rapidly iterate through structure-activity relationship (SAR) studies. When handled with rigorous, self-validating protocols—such as visual-indicator esterifications and strictly degassed biphasic couplings—this building block consistently delivers high-purity intermediates essential for next-generation therapeutics.

References

-

Good Price CAS:394-28-5 | 2-Bromo-5-fluorobenzoic Acid for Sale - ALFA CHEMICAL. alfa-chemical.com. 1

-

Ácido 2-bromo-5-fluorobenzoico - Chem-Impex. chemimpex.com. 4

-

Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. tcichemicals.com. 5

-

Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5 - Smolecule. smolecule.com. 7

-

Methyl 2-bromo-5-fluorobenzoate | 6942-39-8 - ChemicalBook. chemicalbook.com. 8

-

WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators. google.com. 2

-

US11479557B2 - Inhibitors of the menin-MLL interaction. google.com. 3

-

Synthesis of 4-alkylated isocoumarins via Pd-catalyzed α-arylation reaction. amazonaws.com. 9

-

Supporting information for Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. rsc.org. 6

Sources

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators - Google Patents [patents.google.com]

- 3. US11479557B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5 [smolecule.com]

- 8. Methyl 2-bromo-5-fluorobenzoate | 6942-39-8 [chemicalbook.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 5-Fluoro-2-bromobenzoate

Part 1: Executive Summary & Strategic Analysis

The Scaffold Significance

The 5-fluoro-2-bromobenzoate scaffold is a high-value pharmacophore precursor. The resulting 5-fluoro-2-arylbenzoate motif is ubiquitous in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the ester at C1 serves as a versatile handle for further elaboration into amides, alcohols, or heterocycles.

Chemoselectivity & Reactivity Profile

Success in coupling this substrate relies on navigating three competing electronic and steric factors:

-

Steric Hindrance (The "Ortho Effect"): The bromine at C2 is ortho to the bulky ester group. This steric congestion retards the rate of oxidative addition compared to para- or meta-substituted isomers, requiring a more active catalyst system or elevated temperatures.

-

Electronic Activation: The fluorine atom at C5 is electron-withdrawing (inductive effect, -I), which pulls electron density from the ring. This actually facilitates oxidative addition at the C-Br bond, partially counteracting the steric hindrance.

-

Halogen Selectivity: The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-F bond (~116 kcal/mol). Under standard Suzuki conditions, the reaction is highly chemoselective for C-Br, leaving the C-F bond intact for downstream utility.

Critical Process Parameters (CPP)

-

Base Selection: Strong hydroxide bases (NaOH, KOH) must be avoided to prevent premature saponification of the methyl ester. Carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are required.

-

Catalyst Ligand: Monodentate phosphines (PPh₃) may be too labile or bulky for efficient oxidative addition in this crowded system. Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or bulky, electron-rich Buchwald ligands (e.g., SPhos ) are superior for ortho-substituted bromides.

Part 2: Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Reaction: Coupling of Methyl 5-fluoro-2-bromobenzoate with Arylboronic Acids.

Materials Checklist

| Reagent | Equiv. | Role | Notes |

| Methyl 5-fluoro-2-bromobenzoate | 1.0 | Substrate | Limiting reagent. |

| Arylboronic Acid | 1.2–1.5 | Coupling Partner | Excess compensates for protodeboronation. |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03–0.05 | Catalyst | Robust; resists deactivation by oxygen. |

| K₂CO₃ | 2.0–3.0 | Base | Mild; preserves ester functionality. |

| 1,4-Dioxane | -- | Solvent | Miscible with water; high boiling point. |

| Water | -- | Co-solvent | Dissolves inorganic base; essential for transmetallation. |

Step-by-Step Methodology

1. Reactor Setup & Inerting

-

Charge a dry reaction vial or round-bottom flask with a magnetic stir bar.

-

Add Methyl 5-fluoro-2-bromobenzoate (1.0 equiv) and the Arylboronic Acid (1.2 equiv).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

-

Crucial Step: Cap the vessel and cycle vacuum/nitrogen (or argon) 3 times to remove atmospheric oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

2. Solvent Preparation & Addition

-

In a separate vessel, prepare a mixture of 1,4-Dioxane/Water (4:1 v/v) .

-

Sparge the solvent mixture with nitrogen for 15 minutes (bubble gas directly into liquid) to remove dissolved oxygen.

-

Add the degassed solvent to the reaction vessel via syringe under nitrogen flow. Concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

3. Base Addition & Reaction

-

Add K₂CO₃ (2.0 equiv). Note: If using solid base, it can be added in Step 1. If using an aqueous solution (e.g., 2M K₂CO₃), add it now via syringe.

-

Heat the mixture to 80–90°C with vigorous stirring.

-

Monitor by TLC or LC-MS. Reaction typically reaches completion in 4–12 hours .

-

TLC Visualization: UV active. The product usually runs higher (less polar) than the boronic acid but lower than the starting bromide.

-

4. Workup & Isolation

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and Water.

-

Separate the layers. Extract the aqueous layer 2x with EtOAc.

-

Combine organics and wash with Brine (saturated NaCl) to remove residual dioxane.

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Silica Gel).[1]

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

-

Part 3: Optimization & Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation (O₂) | Ensure rigorous degassing (sparging) of solvents. |

| Steric hindrance at C2 | Switch to Pd₂(dba)₃ / SPhos (1:2 ratio). SPhos is highly active for ortho-substituted halides. | |

| Homocoupling (Ar-Ar) | Oxygen presence | Check inert atmosphere. Add catalyst last under counter-flow. |

| Ester Hydrolysis (Acid) | Base too strong / Temp too high | Switch from K₂CO₃ to K₃PO₄ or reduce water ratio (use 9:1 Dioxane/H₂O). Lower temp to 70°C. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt instead of free acid. Add base slowly. |

| Pd Black Precipitate | Catalyst decomposition | Ligand insufficient to stabilize Pd(0). Increase ligand loading or switch to Pd(dppf)Cl₂. |

Part 4: Visualizing the Chemistry

Mechanistic Pathway (Catalytic Cycle)

The following diagram illustrates the specific pathway for Methyl 5-fluoro-2-bromobenzoate, highlighting the critical Oxidative Addition step which is influenced by the ortho-ester.

Caption: Catalytic cycle emphasizing the steric challenge at the Oxidative Addition step and the role of base activation.

Experimental Workflow

A logical flow for the bench scientist to ensure reproducibility.

Caption: Step-by-step workflow from reactor setup to product purification.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025). Application Notes for Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate (Analogous Substrate). BenchChem Application Library. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs Resources. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-Bromobenzoate

Executive Summary & Molecule Analysis

5-Fluoro-2-bromobenzoate (Methyl or Ethyl ester) represents a privileged scaffold in medicinal chemistry, particularly for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. However, it presents a unique "push-pull" challenge in palladium catalysis:

-

Steric Hindrance (The "Ortho Effect"): The ester group at the C1 position creates significant steric bulk proximal to the C-Br bond (C2). This hinders the approach of the palladium center during the oxidative addition step.

-

Electronic Deactivation: While the ester is electron-withdrawing (activating), the fluorine atom at C5 (para to the bromine) exerts an inductive effect that modulates the electron density of the ring.

-

Chemo-lability: The ester moiety is susceptible to hydrolysis under the strong basic conditions often required for transmetallation, necessitating careful base selection.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to overcome the steric barrier of the ortho-ester while preserving the sensitive functional groups.

Critical Success Factors: Ligand & Base Selection[1][2]

Standard ligands like PPh3 or dppf often result in low yields or stalled reactions with this substrate due to the inability to force reductive elimination in sterically congested environments.

Ligand Screening Matrix

| Ligand Class | Recommended Ligand | Rationale for 5-Fluoro-2-bromobenzoate |

| Dialkylbiaryl Phosphines | SPhos or XPhos | Gold Standard. The bulky cyclohexyl groups facilitate oxidative addition, while the biaryl backbone promotes reductive elimination despite the ortho-ester clash. |

| Ferrocenyl Phosphines | Xantphos | Excellent for Buchwald-Hartwig coupling with secondary amines; wide bite angle enforces reductive elimination. |

| Precatalysts | Pd-RuPhos G4 | For difficult aminations (primary amines). The precatalyst ensures rapid initiation without an induction period. |

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-fluoro-2-(substituted-aryl)benzoates (Biaryl formation).

Mechanistic Insight

The rate-determining step for this substrate is often transmetallation due to the steric bulk of the ester blocking the incoming boronate. We utilize SPhos , which creates a protective pocket around the Pd center, and Potassium Phosphate (K3PO4) , a mild base that minimizes ester hydrolysis compared to carbonates or hydroxides.

Materials

-

Substrate: Methyl 5-fluoro-2-bromobenzoate (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%)

-

Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

-

Base: K3PO4 (Tribasic, anhydrous) (3.0 equiv)

-

Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane (anhydrous if hydrolysis is critical)

Step-by-Step Procedure

-

Inerting: Charge a reaction vial with a stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

-

Solids Addition: Add Pd(OAc)2, SPhos, Boronic Acid, Base, and the Benzoate substrate under a positive stream of Argon.

-

Note: If using a glovebox, dispense solids there.

-

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Tip: Water is essential for the activation of the boronic acid to the boronate species.

-

-

Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting bromide (RT ~ 4.5 min) and appearance of the biaryl (RT ~ 5.2 min).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of N-aryl precursors for fluorinated isoindolinones.

Mechanistic Insight

The ester group can chelate to the Pd center, potentially poisoning the catalyst. We use RuPhos or BrettPhos , which are bulky enough to prevent this "off-cycle" coordination. Cesium Carbonate (Cs2CO3) is the preferred base as it is strong enough to deprotonate the amine but less nucleophilic than alkoxides (NaOtBu), preventing transesterification.

Materials

-

Substrate: Methyl 5-fluoro-2-bromobenzoate (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Precatalyst: RuPhos Pd G4 (2-4 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: Anhydrous Toluene or t-Amyl Alcohol

Step-by-Step Procedure

-

Prep: Dry all glassware thoroughly. Moisture kills this reaction.

-

Charging: Add the Benzoate, Amine, Base, and Precatalyst to the vial.

-

Degassing: Seal and purge with Argon for 5 minutes.

-

Heating: Inject anhydrous solvent. Heat to 80 °C (for secondary amines) or 100 °C (for primary anilines).

-

Cyclization Note: If the amine is primary, the product is an amino-ester. Upon heating >120 °C or treating with acid, this intermediate will spontaneously cyclize to form the 5-fluoro-isoindolinone .

Advanced Workflow: One-Pot Isoindolinone Synthesis

This workflow visualizes the transformation from the bromobenzoate to the bioactive isoindolinone scaffold, highlighting the critical decision points.

Caption: Logical workflow for converting 5-fluoro-2-bromobenzoate into fused heterocyclic scaffolds via sequential amination and condensation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Ester | Base is too nucleophilic (e.g., NaOH, NaOMe) or wet solvent. | Switch to K3PO4 or Cs2CO3 . Ensure solvents are anhydrous (KF < 100 ppm). |

| Protodehalogenation (Ar-Br | "Hydride source" present; slow oxidative addition. | This is common with hindered substrates. Increase catalyst loading or switch to Pd-G4 precatalysts to ensure immediate active species generation. Avoid alcoholic solvents if possible. |

| Low Conversion | Inactive Catalyst (Pd black formation). | The ortho-ester is blocking the metal. Switch to SPhos (Suzuki) or RuPhos (Buchwald). Increase temperature to 110 °C. |

| Homocoupling (Ar-Ar) | Excess boronic acid + Oxygen leak. | Degas solvents more thoroughly (sparge with Ar for 20 mins). |

References

-

Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7532–7533. Link

-

-

Buchwald-Hartwig Amination Ligand Selection

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

- Example methodology adapted from: Journal of Medicinal Chemistry protocols for PARP inhibitor synthesis (e.g., Olaparib analogues)

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

Application Note: Advanced Amide Coupling Strategies for 5-Fluoro-2-Bromobenzoic Acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Substrate Profiling & Mechanistic Rationale

The synthesis of complex pharmaceuticals, such as dibenzothiazepine derivatives, frequently relies on the incorporation of halogenated benzoic acids[1]. Among these, 5-fluoro-2-bromobenzoic acid presents a unique dual-challenge for amide bond formation:

-

Steric Hindrance: The ortho-bromo substituent (van der Waals radius ~1.85 Å) acts as a physical shield, severely restricting the trajectory of incoming amine nucleophiles.

-

Electronic Deactivation: The meta-fluoro group exerts an electron-withdrawing inductive effect. While this increases the acidity of the proton, it reduces the nucleophilicity of the resulting carboxylate during the initial activation step.

Standard carbodiimide-based protocols (e.g., EDC/HOBt) often fail or stall with this substrate due to the slow formation of the active ester and competitive hydrolysis of the O-acylisourea intermediate[2]. To overcome this, modern synthetic workflows dictate the use of highly reactive uronium salts like HATU for discovery-scale synthesis[2], or propylphosphonic anhydride (T3P ) for process-scale scale-up[3].

HATU drives the reaction forward by generating a highly reactive OAt (7-aza-benzotriazole) active ester, where the neighboring pyridine nitrogen provides anchimeric assistance (intramolecular hydrogen bonding) to guide the amine to the sterically congested carbonyl[2]. Conversely, T3P offers a highly scalable alternative by forming a mixed phosphonic anhydride that provides excellent yields with virtually no epimerization and completely water-soluble byproducts[3][4].

Workflow for overcoming steric hindrance in 5-fluoro-2-bromobenzoic acid couplings.

Quantitative Reagent Comparison

Selecting the correct reagent requires balancing reaction kinetics, byproduct profiles, and scalability. The table below summarizes the expected performance metrics when coupling sterically hindered ortho-halo benzoic acids.

| Parameter | HATU / DIPEA | T3P / Pyridine | EDC / HOBt |

| Activation Intermediate | OAt-Active Ester | Mixed Phosphonic Anhydride | OBt-Active Ester |

| Yield (Steric Substrates) | High (80–95%) | High (85–98%) | Low–Moderate (40–70%) |

| Reaction Kinetics | Very Fast (< 2 hours) | Moderate (4–8 hours) | Slow (> 12 hours) |

| Byproduct Profile | Tetramethylurea (Requires chromatography) | Water-soluble phosphonates | Water-soluble urea |

| Scalability & Cost | Poor (Expensive, explosive risks) | Excellent (Low cost, safe) | Good |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, the operator can confirm the success of intermediate states (e.g., carboxylate formation, active ester generation) before committing valuable amine partners.

Protocol A: HATU-Mediated Coupling (Discovery / Milligram Scale)

Optimized for rapid library synthesis and highly deactivated amines.

Reagents: 5-Fluoro-2-bromobenzoic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology & Causality:

-

Carboxylate Formation: Dissolve 5-fluoro-2-bromobenzoic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes.

-

Causality: DIPEA deprotonates the acid to form the nucleophilic carboxylate.

-

-

Active Ester Generation (Self-Validation Checkpoint 1): Add HATU in one portion. Stir at 25 °C for 15–30 minutes. The solution will typically transition to a distinct yellow color.

-

Causality: Pre-activation is critical. If the amine is added simultaneously with HATU, the amine can directly attack the uronium salt of HATU, forming an unreactive guanidinium byproduct.

-

Validation: Quench a 10 µL aliquot into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass (

for methyl 5-fluoro-2-bromobenzoate) confirms complete conversion to the OAt-active ester.

-

-

Aminolysis: Add the amine. Stir at 25 °C for 2–4 hours.

-

Causality: The HOAt leaving group hydrogen-bonds with the incoming amine, pulling it through the steric bulk of the ortho-bromo group[2].

-

-

Reaction Completion (Self-Validation Checkpoint 2): Monitor the reaction by LC-MS. Track the disappearance of the OAt-active ester, not the starting acid.

-

Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes excess amine/DIPEA), saturated aqueous NaHCO

(removes HOAt), and brine. Dry over Na

Protocol B: T3P-Mediated Coupling (Process / Gram to Kilogram Scale)

Optimized for operational simplicity, safety, and elimination of chromatography.

Reagents: 5-Fluoro-2-bromobenzoic acid (1.0 eq), Amine (1.05 eq), T3P (50% w/w in EtOAc, 1.5 eq), Pyridine (3.0 eq), EtOAc (0.5 M).

Step-by-Step Methodology & Causality:

-

Substrate Mixing: Charge a reactor with 5-fluoro-2-bromobenzoic acid, the amine, and EtOAc. Add Pyridine.

-

Causality: Unlike HATU, T3P does not react with amines to form stable dead-end byproducts. Therefore, all starting materials can be safely mixed prior to activation, streamlining process operations[4]. Pyridine is specifically chosen as it further suppresses any risk of epimerization (if chiral centers exist on the amine)[4].

-

-

Controlled Activation: Cool the mixture to 0–5 °C. Add the T3P solution dropwise over 30 minutes.

-

Causality: The formation of the mixed phosphonic anhydride is exothermic. Controlling the temperature prevents thermal degradation and maintains a high local concentration of the reactive intermediate[4].

-

-

Coupling: Remove the cooling bath and warm to 25 °C. Stir for 4–8 hours. (If utilizing a highly deactivated aniline, heat to 50 °C).

-

Workup (Self-Validation Checkpoint 3): Quench the reaction with water. Wash the organic layer with water (3 x 3 volumes) and 1M HCl.

-

Causality: T3P converts the oxygen of the carboxylic acid into a leaving group that degrades into a highly water-soluble cyclic/linear phosphonic acid[3]. The success of the workup is validated by a clean organic layer requiring zero chromatographic purification. Concentrate the EtOAc layer to yield the pure amide[4].

-

References

-

WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE , AMRI, [Link]

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine , Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051),[Link]

- Dibenzothiazepine derivatives and uses thereof (US8653257B2)

Sources

- 1. US8653257B2 - Dibenzothiazepine derivatives and uses thereofâ424 - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Application Note: 5-Fluoro-2-bromobenzoate as a Bifunctional Scaffold in Anti-Inflammatory Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens on aromatic rings is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) properties. 5-Fluoro-2-bromobenzoate (and its corresponding methyl/ethyl esters) has emerged as a highly privileged, bifunctional building block in the synthesis of advanced anti-inflammatory therapeutics [1].

This application note details the mechanistic rationale, divergent synthetic workflows, and validated protocols for utilizing 5-fluoro-2-bromobenzoate. Specifically, we explore its application in synthesizing CXCR2 antagonists (for asthma and COPD) and Kinase inhibitors (for autoimmune disorders like rheumatoid arthritis).

Mechanistic Rationale & Scaffold Causality

The utility of 5-fluoro-2-bromobenzoate lies in its highly programmable reactivity and the pharmacological benefits of its substituents:

-

The Ortho-Bromide (C2): The bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyanation. Its reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent ester group.

-

The Ester Group (C1): Serves as a stable protecting group during initial cross-coupling steps. Later, it can be saponified to a carboxylic acid for amide coupling or reduced to an alcohol/aldehyde, providing a vector for target-protein hydrogen bonding.

-

The Meta-Fluorine (C5): Fluorine substitution is a classic bioisosteric strategy. In anti-inflammatory drug design, the C5-fluorine lowers the pKa of adjacent functional groups, increases lipophilicity (enhancing cellular permeability), and blocks cytochrome P450-mediated oxidative metabolism at the metabolically vulnerable aromatic position [2].

Divergent Synthetic Workflows

The following diagram illustrates how this single core scaffold can be divergently functionalized to access two distinct classes of anti-inflammatory agents.

Fig 1: Divergent synthetic workflows of 5-fluoro-2-bromobenzoate toward anti-inflammatory drugs.

Validated Experimental Protocols

The following protocols have been optimized for high yield, scalability, and safety. Every step is designed to be self-validating, ensuring that intermediate quality is maintained throughout the synthetic campaign.

Protocol A: Synthesis of Methyl 2-cyano-5-fluorobenzoate (CXCR2 Inhibitor Precursor)

Application: CXCR2 is a chemokine receptor responsible for neutrophil chemotaxis. Inhibiting this receptor blocks the inflammatory cascade in pulmonary diseases [3]. The cyanation of the aryl bromide is a critical first step in generating the required pharmacophore.

Reagents:

-

Methyl 2-bromo-5-fluorobenzoate: 48.0 g (206 mmol)

-

Copper(I) cyanide (CuCN): 37.0 g (412 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF): 200 mL

-

Celite® 545: 100 g

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with methyl 2-bromo-5-fluorobenzoate and anhydrous DMF.

-

Expert Insight: DMF is chosen because its high boiling point and polar aprotic nature stabilize the transition state of the CuCN complex during the Rosenmund-von Braun reaction.

-

-

Cyanation: Add CuCN in one portion. Purge the system with nitrogen. Heat the mixture to 110°C and stir overnight (approx. 16 hours).

-

Validation Check: Monitor by TLC (Hexanes/Ethyl Acetate 8:2). The starting material (

) should be completely consumed, replaced by a more polar UV-active spot (

-

-

Quench and Emulsion Breaking: Cool the reaction to room temperature. Add 1.5 L of diethyl ether, followed immediately by 100 g of Celite. Stir vigorously for 30 minutes.

-

Expert Insight: Copper salts form intractable, highly stable colloidal emulsions in aqueous/organic mixtures. Adding Celite before aqueous extraction traps the polymeric Cu(I)/Cu(II) species, acting as a critical filter aid that prevents emulsion formation and product loss.

-

-

Filtration and Washing: Filter the heterogeneous mixture through a sintered glass funnel. Wash the filter cake with an additional 200 mL of ether.

-

Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (3 × 200 mL) to remove residual DMF. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to afford the cyano-ester intermediate.

Protocol B: Suzuki-Miyaura Coupling (Kinase Inhibitor Precursor)

Application: Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors are frontline oral therapies for rheumatoid arthritis and psoriasis [4]. The Suzuki coupling allows the direct installation of heteroaromatic rings (e.g., pyrazoles) onto the 5-fluoro-benzoate scaffold.

Reagents:

-

Methyl 2-bromo-5-fluorobenzoate: 1.0 g (4.2 mmol)

-

(1H-pyrazol-5-yl)boronic acid: 485 mg (4.6 mmol, 1.1 equiv)

-

Sodium bicarbonate (

): 706 mg (8.4 mmol, 2.0 equiv) -

Tetrakis(triphenylphosphine)palladium(0) (

): 243 mg (0.2 mmol, 5 mol%) -

1,2-Dimethoxyethane (DME) / Water: 15 mL / 5 mL

Step-by-Step Methodology:

-

Solvent Degassing: Combine DME and water in a flask and bubble nitrogen gas through the solvent for 15 minutes.

-

Expert Insight:

is highly sensitive to oxidation. Dissolved oxygen will rapidly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

-

-

Reagent Mixing: To a 50 mL Schlenk flask, add methyl 2-bromo-5-fluorobenzoate, the boronic acid, and

. Add the degassed DME/water mixture.-

Expert Insight:

is selected as a mild base. Stronger bases (like NaOH or KOH) would prematurely hydrolyze the methyl ester, complicating downstream purification.

-

-

Catalyst Addition: Add

under a positive stream of nitrogen. Seal the flask and heat to 90°C for 4 hours.-

Validation Check: LC-MS analysis should indicate the disappearance of the aryl bromide mass peak and the appearance of the desired biaryl product mass.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and separate the layers. Wash the organic layer with water and brine, dry over

, and concentrate. Purify via flash column chromatography to yield the biaryl-5-fluorobenzoate.

Quantitative Data & Reaction Profiling

The table below summarizes the quantitative metrics and operational parameters for the functionalization of the 5-fluoro-2-bromobenzoate scaffold based on the protocols above.

| Reaction Type | Target Intermediate | Catalyst / Reagent | Base / Additive | Solvent System | Temp / Time | Typical Yield | Primary Application |

| Cyanation | Methyl 2-cyano-5-fluorobenzoate | CuCN (2.0 eq) | Celite (Workup) | Anhydrous DMF | 110°C / 16 h | 82 - 88% | CXCR2 Antagonists (COPD/Asthma) |

| Suzuki Coupling | Biaryl-5-fluorobenzoate | DME / | 90°C / 4 h | 75 - 85% | JAK/TYK2 Inhibitors (Rheumatoid Arthritis) |

References

- Google Patents. "IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases".

- Google Patents. "US9809581B2 - Inhibitors of CXCR2".

- Google Patents. "US10275129B2 - Inhibitors of Janus Kinases" (Referenced via formulation data in US Patent Repository).

Advanced Application Note: 5-Fluoro-2-bromobenzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on privileged scaffolds that offer both synthetic versatility and favorable pharmacokinetic profiles. 5-Fluoro-2-bromobenzoate (and its corresponding carboxylic acid) has emerged as a critical building block in modern medicinal chemistry. The strategic placement of a heavy halogen (bromine) adjacent to an ester/carboxylic acid moiety enables highly regioselective transition-metal-catalyzed cross-couplings, while the meta-fluorine atom dramatically enhances the metabolic stability and lipophilicity of the resulting pharmacophore.

This application note provides a comprehensive guide to utilizing 5-fluoro-2-bromobenzoate in API synthesis, detailing the mechanistic causality behind its reactivity, field-proven protocols, and its specific applications in developing targeted therapeutics such as Menin-MLL and TEAD inhibitors.

Mechanistic Rationale: The 5-Fluoro-2-bromobenzoate Scaffold

The utility of 5-fluoro-2-bromobenzoate in drug discovery is dictated by its unique electronic and steric environment:

-